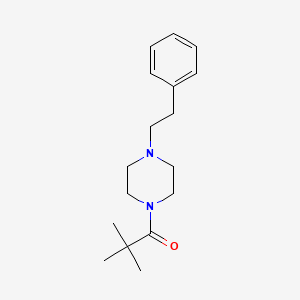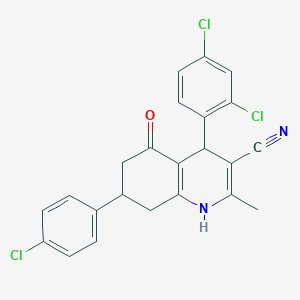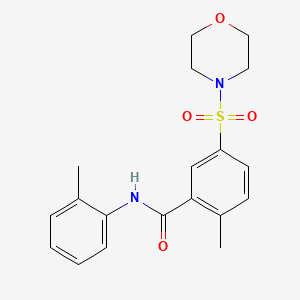![molecular formula C15H14Cl2O3 B5151662 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and a methoxyphenoxyethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene typically involves the reaction of 1,2-dichlorobenzene with 2-(2-methoxyphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzene
- 1,2-dichloro-3-[2-(2-ethoxyphenoxy)ethoxy]benzene
- 1,2-dichloro-3-[2-(2-methoxyphenoxy)propoxy]benzene
Uniqueness
1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene is unique due to its specific substitution pattern and the presence of both chlorine and methoxyphenoxyethoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-18-12-6-2-3-7-13(12)19-9-10-20-14-8-4-5-11(16)15(14)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKXNPYRONKVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5151601.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5151607.png)
![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)
![Methyl 2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)benzoate](/img/structure/B5151618.png)

![N-ethyl-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B5151641.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one](/img/structure/B5151655.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B5151671.png)
